molecular formula C17H14N4OS B11068052 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)quinazolin-4(3H)-one

2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B11068052
M. Wt: 322.4 g/mol
InChI Key: BFHVVOHMFMNQMA-UHFFFAOYSA-N
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Description

2-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of its ring(s). This particular compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]pyridine intermediate, followed by its functionalization to introduce the amino group. The final step involves the formation of the quinazolinone ring under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the amino group or the methyl groups on the thieno[2,3-b]pyridine ring.

    Reduction: Reduction reactions could be used to modify the quinazolinone ring or the thieno[2,3-b]pyridine ring.

    Substitution: Various substitution reactions can be performed on this compound, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a dihydroquinazolinone.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with a quinazolinone core are often studied for their potential as enzyme inhibitors or receptor antagonists. This compound could be investigated for similar activities.

Medicine

Quinazolinone derivatives are known for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound could be explored for its potential therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-4(3H)-QUINAZOLINONE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular pathways involved would vary based on the target and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-4(3H)-QUINAZOLINONE: can be compared with other quinazolinone derivatives, such as:

Uniqueness

What sets 2-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-4(3H)-QUINAZOLINONE apart is its unique combination of the thieno[2,3-b]pyridine and quinazolinone rings, which may confer distinct chemical and biological properties not seen in other similar compounds.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N4OS/c1-8-7-9(2)19-17-12(8)13(18)14(23-17)15-20-11-6-4-3-5-10(11)16(22)21-15/h3-7H,18H2,1-2H3,(H,20,21,22)

InChI Key

BFHVVOHMFMNQMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC4=CC=CC=C4C(=O)N3)N)C

Origin of Product

United States

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